molecular formula C11H20N4O B15310668 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B15310668
M. Wt: 224.30 g/mol
InChI Key: QUZXTASCEDCXDF-UHFFFAOYSA-N
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Description

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a triazole moiety The tert-butyl group and the methyl group attached to the triazole ring contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with methyl isocyanate can form the triazole ring, which is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Large-scale production may also incorporate continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole or morpholine derivatives.

    Substitution: Formation of substituted triazole or morpholine derivatives with new functional groups.

Scientific Research Applications

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethanol
  • 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)amine
  • 2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)benzene

Uniqueness

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings with the tert-butyl and methyl groups enhances its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C11H20N4O/c1-11(2,3)10-13-9(15(4)14-10)8-7-12-5-6-16-8/h8,12H,5-7H2,1-4H3

InChI Key

QUZXTASCEDCXDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C2CNCCO2)C

Origin of Product

United States

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